An In-depth Technical Guide to Aminoacetaldehyde Dimethyl Acetal: Core Properties and Synthetic Methodologies
An In-depth Technical Guide to Aminoacetaldehyde Dimethyl Acetal: Core Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacetaldehyde dimethyl acetal (B89532), also known as 2,2-dimethoxyethanamine, is a versatile bifunctional organic compound featuring both a primary amine and a dimethyl acetal group. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its acetal moiety serves as a protected aldehyde, which can be deprotected under acidic conditions, while the amine group provides a site for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of aminoacetaldehyde dimethyl acetal.
Core Properties
Aminoacetaldehyde dimethyl acetal is a clear, colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C4H11NO2 | [2] |
| Molecular Weight | 105.14 g/mol | [2] |
| Melting Point | -78 °C | [3] |
| Boiling Point | 135-139 °C at 95 mmHg | [3] |
| Density | 0.965 g/mL at 25 °C | [3] |
| Refractive Index (nD20) | 1.417 | [3] |
| Flash Point | 44 °C (111.2 °F) - closed cup | |
| pKa (predicted) | 6.95 ± 0.10 | [3] |
| Water Solubility | Miscible | [3] |
| Solubility | Soluble in chloroform (B151607) and methanol.[4] | [4] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available | [5] |
| ¹³C NMR | Spectra available | [6] |
| Mass Spectrometry | Spectra available | [5] |
| Infrared (IR) Spectroscopy | Spectra available | [5] |
Reactivity and Stability
Aminoacetaldehyde dimethyl acetal's reactivity is characterized by its two functional groups. The primary amine can undergo typical reactions such as acylation, alkylation, and Schiff base formation. The dimethyl acetal is stable under basic and neutral conditions but can be hydrolyzed to the corresponding aldehyde in the presence of acid.
For optimal stability, the compound should be stored in a cool, dark place under an inert atmosphere, typically between 2-8°C.[4] It is sensitive to moisture and should be handled accordingly.
Experimental Protocols
The synthesis of aminoacetaldehyde dimethyl acetal is most commonly achieved through the reaction of chloroacetaldehyde (B151913) dimethyl acetal with ammonia (B1221849). Alternative methods, such as the hydrogenation of dialkoxyacetonitriles, have also been developed for industrial-scale production.
Synthesis from Chloroacetaldehyde Dimethyl Acetal and Ammonia
This method involves the nucleophilic substitution of the chlorine atom in chloroacetaldehyde dimethyl acetal by ammonia.
Reaction:
ClCH₂(OCH₃)₂ + NH₃ → NH₂CH₂(OCH₃)₂ + HCl
Detailed Protocol:
A detailed protocol is described in Chinese patent CN103739506A. The general steps are as follows:
-
Reaction Setup: Chloroacetaldehyde dimethyl acetal and an aqueous solution of ammonia (10-40% concentration) are charged into a reaction vessel.[7]
-
Heating: The reaction mixture is heated to 100-150 °C under stirring.[7]
-
Ammonia Recovery: After the reaction is complete, excess ammonia is recovered by distillation.[7]
-
Basification: A solution of sodium hydroxide (B78521) (20-50% concentration) is added to the reaction mixture to adjust the pH to 12-14, neutralizing the formed HCl and liberating the free amine.[7]
-
Purification: The crude product is purified by rectification (fractional distillation) to yield the final product.[7] A patent (CN105906514A) describes a similar process involving liquid ammonia in methanol, followed by distillation and rectification under reduced pressure.[8]
Synthesis by Hydrogenation of Dialkoxyacetonitrile
This industrial method offers an alternative route that avoids the use of chloro-derivatives.
Reaction:
(CH₃O)₂CHCN + 2H₂ → (CH₃O)₂CHCH₂NH₂
Detailed Protocol:
As outlined in US Patent 4,137,268, this process involves the catalytic hydrogenation of dimethoxyacetonitrile.
-
Reaction Setup: Dimethoxyacetonitrile, liquid ammonia, and a hydrogenation catalyst (e.g., Raney nickel) are placed in a high-pressure autoclave.[9]
-
Hydrogenation: The autoclave is pressurized with hydrogen (e.g., up to 150 atm) and heated (e.g., to 131 °C).[9]
-
Work-up: After the reaction, the catalyst is removed by filtration.[9]
-
Purification: The solvent (ammonia and any co-solvent like methanol) is evaporated, and the resulting crude product is purified by distillation to yield aminoacetaldehyde dimethyl acetal.[9]
Visualized Workflows
Synthesis from Chloroacetaldehyde Dimethyl Acetal Workflow
Caption: Workflow for the synthesis of aminoacetaldehyde dimethyl acetal from chloroacetaldehyde dimethyl acetal.
Hydrogenation Synthesis Workflow
Caption: Workflow for the synthesis of aminoacetaldehyde dimethyl acetal via hydrogenation of dimethoxyacetonitrile.
Applications in Research and Drug Development
Aminoacetaldehyde dimethyl acetal is a key intermediate in the synthesis of a variety of pharmaceuticals.[4] Its utility stems from its ability to introduce a protected aminoacetaldehyde moiety, which can then be elaborated into more complex structures. Notable applications include:
-
Synthesis of Ivabradine Hydrochloride: This compound is a crucial starting material for the synthesis of ivabradine, a medication used for the symptomatic treatment of stable angina pectoris.
-
Preparation of Praziquantel: It is used in the manufacturing process of praziquantel, an anthelmintic drug effective against flatworms.[4]
-
Proline Analogs: The compound serves as a precursor for the synthesis of various proline analogs, which are important in peptide chemistry and drug design.[4]
-
Heterocyclic Chemistry: The dual functionality of aminoacetaldehyde dimethyl acetal makes it a valuable synthon for the construction of various nitrogen-containing heterocyclic systems.[10]
-
Biochemical Research: It has been utilized in the development of fluorescent substrates for enzymes such as aldehyde dehydrogenase.
Safety and Handling
Aminoacetaldehyde dimethyl acetal is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, and sources of ignition should be avoided. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
Aminoacetaldehyde dimethyl acetal is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a readily accessible and versatile reagent for the construction of complex molecules. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective use in research and development, particularly in the pursuit of novel therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Aminoacetaldehyde dimethyl acetal CAS#: 22483-09-6 [m.chemicalbook.com]
- 4. baoranchemical.com [baoranchemical.com]
- 5. Aminoacetaldehyde dimethyl acetal(22483-09-6) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 8. CN105906514A - Preparation method of amino aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 9. US4137268A - Method of preparing aminoacetaldehyde acetals by the hydrogenation of dialkoxyacetonitrile - Google Patents [patents.google.com]
- 10. Amino Acetaldehyde Dimethyl Acetal Manufacturer From Hyderabad, Telangana, India - Latest Price [vvrorganics.co.in]
- 11. Aminoacetaldehyde dimethyl acetal | C4H11NO2 | CID 89728 - PubChem [pubchem.ncbi.nlm.nih.gov]
